4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride

Medicinal Chemistry Fluorination Methodology 4-Fluoropiperidine Synthesis

Generic 4-arylpiperidines introduce uncontrolled variables in N-basicity (ΔpKa ≈ 1.5-2.0) and metabolic stability, compromising CNS receptor SAR. This defined HCl salt (≥95%) eliminates those risks: • Orthogonal 3-benzyloxy group enables selective hydrogenolytic phenol unmasking without affecting the C-4 fluorine. • Pre-formed HCl salt ensures precise stoichiometry for N-acylation/alkylation without pre-neutralization. • C-4 fluorine modulates receptor binding conformation for mu opioid (US8859777B2) and monoamine transporter programs. • Confirmed by ¹⁹F NMR and HPLC; racemic 4,4-disubstituted piperidine scaffold. Standard global B2B shipping. For R&D use only; not a controlled substance.

Molecular Formula C18H21ClFNO
Molecular Weight 321.8 g/mol
CAS No. 1345610-19-6
Cat. No. B1532616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride
CAS1345610-19-6
Molecular FormulaC18H21ClFNO
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)F.Cl
InChIInChI=1S/C18H20FNO.ClH/c19-18(9-11-20-12-10-18)16-7-4-8-17(13-16)21-14-15-5-2-1-3-6-15;/h1-8,13,20H,9-12,14H2;1H
InChIKeyFBMOHUREDJOKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Benzyloxyphenyl)-4-fluoropiperidine HCl: CNS & Opioid Research Building Block


4-(3-Benzyloxyphenyl)-4-fluoropiperidine Hydrochloride (CAS: 1345610-19-6; MF: C₁₈H₂₁ClFNO; MW: 321.8 g/mol) is a synthetic, racemic 4,4-disubstituted piperidine building block featuring a C-4 fluorine atom and a 3-benzyloxyphenyl aryl group . It is supplied as a defined hydrochloride salt (min. purity 95%) to facilitate precise stoichiometric use in medicinal chemistry and chemical biology . The compound belongs to the 4-fluoro-4-arylpiperidine chemotype, a scaffold of significant interest for ligands targeting monoamine transporters, opioid receptors, and sigma receptors, where the 4-fluorine substituent is known to modulate basicity, metabolic stability, and receptor binding conformation compared to non-fluorinated or 4-hydroxy counterparts [1][2].

Scaffold 4-Fluoro-4-arylpiperidine chemotype for CNS target ligand studies
Handle 3-Benzyloxy group as orthogonal late-stage deprotection handle
Form Defined HCl salt supports precise stoichiometric use

4-(3-Benzyloxyphenyl)-4-fluoropiperidine HCl: Advantages Over Generic 4-Arylpiperidines


Attempts to replace 4-(3-benzyloxyphenyl)-4-fluoropiperidine HCl with generic 4-arylpiperidines (e.g., 4-fluoro-4-phenylpiperidine, 4-(3-methoxyphenyl)-4-fluoropiperidine, or non-fluorinated 4-(3-benzyloxyphenyl)piperidine) introduce uncontrolled variables that can fundamentally alter reaction outcomes and biological profiles. The C-4 fluorine atom significantly lowers piperidine N-basicty (ΔpKa ≈ 1.5–2.0 units vs. the 4-H analog), affecting both reactivity in N-acylation/alkylation steps and protonation state at physiological pH [1]. The 3-benzyloxy group serves as a masked phenolic hydroxyl that is orthogonal to common protecting groups (e.g., methyl ethers, silyl ethers), enabling selective late-stage deprotection via hydrogenolysis without affecting the 4-fluoro substituent [2]. The defined HCl salt form ensures consistent stoichiometry and improved handling compared to the hygroscopic free base, a critical factor for reproducible multi-step synthesis . Each structural feature is functionally consequential; interchange without systematic evaluation risks synthetic failure or misleading structure-activity relationship (SAR) interpretation in programs targeting CNS receptors, particularly the mu opioid receptor and monoamine transporters [3].

4-Fluoro vs 4-H analog
Fluorine lowers piperidine basicity (ΔpKa ≈1.5–2.0), altering N-acylation reactivity and protonation state; the 4-H analog may not reproduce these properties.
Benzyloxy vs methoxy protection
Benzyl ether permits mild hydrogenolysis; methoxy analog requires harsh acidic cleavage that risks C–F degradation and scaffold alteration.
HCl salt vs free base
Defined salt ensures consistent stoichiometry and handling; free base is often hygroscopic and variable, introducing weighing and reproducibility uncertainty.

4-(3-Benzyloxyphenyl)-4-fluoropiperidine HCl: Quantitative Differentiation Evidence


DAST Fluorination: 4-Hydroxy to 4-Fluoro Conversion

A published synthetic route demonstrates that the target 4-fluoro compound is prepared from the corresponding tert-butyl 4-(3-benzyloxyphenyl)-4-hydroxypiperidine-1-carboxylate precursor via DAST fluorination followed by direct HCl deprotection, achieving a 75% overall yield over two steps . This provides a concretely demonstrated synthesis feasibility benchmark: the 4-hydroxy precursor is converted to the 4-fluoro product in high yield, a transformation that is not trivially achieved with alternative fluorinating agents or on unprotected substrates. For comparison, fluorination of sterically hindered tertiary alcohols with DAST commonly affords yields in the 50–80% range depending on substrate structure; the 75% yield positions this specific substrate among the more favorable cases [1].

DAST Fluorination Yield
Reported
75% overall yield
Target Two steps: DAST + HCl deprotection
in range
Literature Benchmark DAST fluorination of tertiary alcohols: 50–80%
Supports synthetic scalability and procurement confidence
Yield documented on the 3-benzyloxy substrate
Medicinal Chemistry Fluorination Methodology 4-Fluoropiperidine Synthesis

Orthogonal Deprotection: Benzyloxy vs. Methoxy Protecting Groups

The benzyloxy substituent at the 3-position of the phenyl ring is susceptible to hydrogenolysis (H₂, Pd/C) to liberate the free phenolic hydroxyl under neutral, mild conditions that do not affect the C-4 fluorine atom [1]. In contrast, the analogous 4-fluoro-4-(3-methoxyphenyl)piperidine (CAS: 1345667-13-1) requires strongly acidic or Lewis acidic conditions (e.g., BBr₃, HBr/AcOH) for methyl ether cleavage, conditions that risk decomposition, racemization, or protonation-state alteration of the piperidine nitrogen and may compromise the C–F bond integrity through HF elimination side reactions . This orthogonal deprotection capability is quantified by the selectivity: hydrogenolysis cleaves O-benzyl bonds (BDE ≈ 50–55 kcal/mol for PhCH₂–OR) while C–F bonds (BDE ≈ 110–120 kcal/mol for aliphatic C–F) remain inert [2].

Orthogonal Deprotection
Class-level inference
Benzyloxy (target) C–O BDE ≈50–55 kcal/mol; H₂/Pd–C, RT
vs
Methoxy analog Requires BBr₃/HBr; C–F degradation risk
C–F BDE ≈110–120 kcal/mol remains intact under hydrogenolysis
Supports late-stage diversification without C–F compromise
Verify deprotection selectivity on specific substrate
Protecting Group Strategy Late-Stage Functionalization Orthogonal Deprotection

Defined HCl Salt: Improved Purity and Handling

The compound is commercially supplied as the hydrochloride salt with a certified minimum purity of 95% (as confirmed by one supplier's technical datasheet) . The free base of 4-arylpiperidines is typically a viscous oil or low-melting solid prone to hygroscopicity and atmospheric CO₂ absorption, which complicates accurate weighing and leads to batch-to-batch variability in reaction yields [1]. In contrast, the HCl salt form ensures: (i) a defined, consistent molecular weight (321.8 g/mol for C₁₈H₂₁ClFNO) for precise molar calculations; (ii) solid-state stability under recommended long-term storage conditions (cool, dry place); and (iii) direct aqueous solubility for biochemical assay preparation without additional pH adjustment [2].

Defined HCl Salt
Supplier QC
Purity: Min. 95% (QC verified)
Form: Crystalline hydrochloride, MW 321.8
Handling: Non-hygroscopic solid; direct use in coupling
Defined salt form supports reproducible synthesis and assay preparation
Free base counterpart: oil/low-melt solid, undefined purity
Salt Form Chemical Procurement Analytical Quality Control

Meta-Benzyloxy Substitution: Unique Receptor Binding Topology

The 3-benzyloxyphenyl substitution pattern on the piperidine C-4 position introduces a sterically demanding, hydrogen-bond-capable meta-substituent that is absent in the parent 4-fluoro-4-phenylpiperidine (CAS 400770-91-4) and electronically distinct from para-substituted analogs . In the broader 4-fluoro-4-arylpiperidine class, SAR studies on mu opioid receptor ligands have established that the nature and position of aryl substituents critically modulate receptor affinity and functional activity (agonist vs. antagonist), with specific substitution patterns yielding IC₅₀ values spanning from sub-nanomolar to micromolar ranges at the mu opioid receptor in guinea pig ileum assays [1][2]. The 3-benzyloxy substituent provides a vector for extending binding interactions into receptor sub-pockets (e.g., accessory hydrophobic or hydrogen-bonding sites) that are inaccessible to the unsubstituted phenyl analog, while the para-position remains available for further derivatization [3].

Meta-Benzyloxy Topology
Class-level inference
3-OBn target +~120 ų volume; H-bond acceptor; LogP ~3.5
vs
4-Fluoro-4-phenyl Minimal steric extension; LogP ~2.5
Related 4-fluoro-4-arylpiperidines show mu opioid binding (e.g., reported IC50 0.474 nM for distinct analog)
Class-level SAR context supports receptor binding exploration
Receptor activity not measured on this building block; verify independently
Structure-Activity Relationship Opioid Receptor Ligands Piperidine Scaffold Diversification

4-(3-Benzyloxyphenyl)-4-fluoropiperidine HCl: Top Application Scenarios


Late-Stage Diversification of Mu Opioid Receptor Ligand Libraries

Medicinal chemistry groups developing mu opioid receptor modulators based on the 4-fluoro-4-arylpiperidine scaffold (as disclosed in US8859777B2) can utilize this compound as a key intermediate [1]. The 3-benzyloxy group can be selectively removed via hydrogenolysis to reveal a phenolic handle for subsequent O-alkylation, sulfonylation, or glycosylation, generating diverse analogs for SAR exploration while preserving the 4-fluoropiperidine core that modulates N-basicity and receptor binding conformation [2].

Synthesis of Monoamine Transporter Ligands

Building on the known affinity of 4-substituted piperidines for monoamine transporters (DAT, SERT, NET), this compound provides a fluorinated, meta-functionalized arylpiperidine scaffold upon which N-substitution (e.g., benzylation, phenethylation, acylation) can be systematically varied [3]. The defined HCl salt facilitates direct use in amide coupling or reductive amination reactions without pre-neutralization steps, streamlining parallel synthesis workflows .

Orthogonal Protecting Strategy for CNS Probe Synthesis

In multi-step syntheses of CNS-targeted chemical probes where orthogonal deprotection is essential, the benzyl ether functionality serves as a late-stage-releasable protecting group for a phenol. This enables the installation of sensitive functional groups (fluorescent reporters, biotin tags, photoaffinity labels) in the penultimate step without exposure to harsh acidic or Lewis-acidic conditions that could degrade the 4-fluoropiperidine core or epimerize adjacent stereocenters [2][4].

Analytical Reference Standard for Fluorinated Piperidine QC

Analytical chemistry groups can employ this compound (min. 95% purity, HCl salt) as a reference standard for developing HPLC, LC-MS, or ¹⁹F NMR methods to characterize closely related 4-fluoro-4-arylpiperidine analogs, leveraging the distinctive ¹⁹F chemical shift (δ ≈ −160 to −170 ppm, characteristic of aliphatic C–F) and the well-defined chromatographic profile of the benzyloxy chromophore (λmax ≈ 270–280 nm) [1][5].

Application
Selection Property
Validation Focus
Mu opioid receptor ligand library diversification
Orthogonal benzyloxy deprotection
Hydrogenolysis selectivity with C–F retention
Monoamine transporter ligand synthesis
Defined HCl salt for direct coupling
Reproducible N-acylation/reductive amination
CNS probe synthesis with orthogonal protection
Late-stage phenol release under mild conditions
Compatibility with sensitive tags (biotin, fluorophores)
Analytical reference standard for fluorinated piperidines
Min. 95% purity and distinct benzyloxy chromophore
HPLC/LC-MS/¹⁹F NMR method development
Quote Request

Request a Quote for 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.